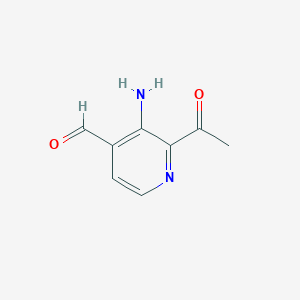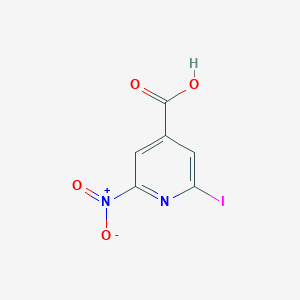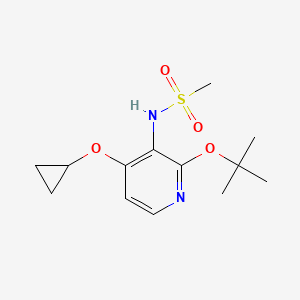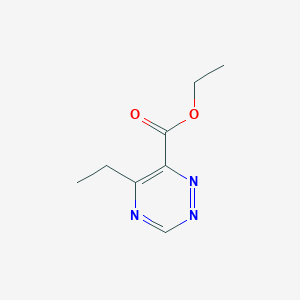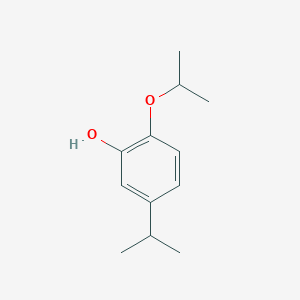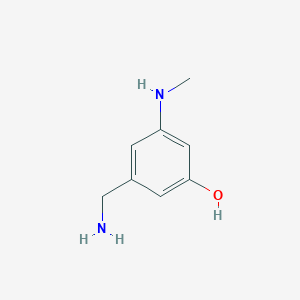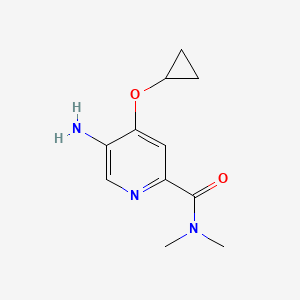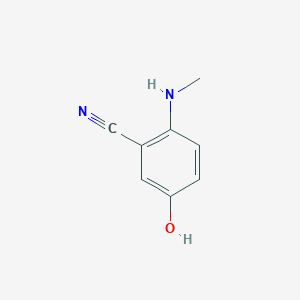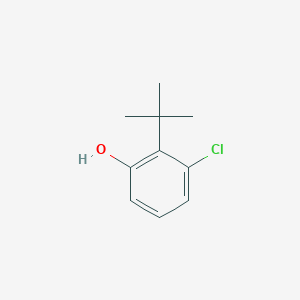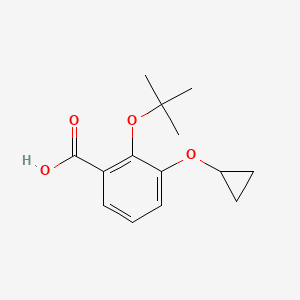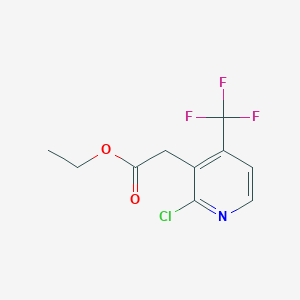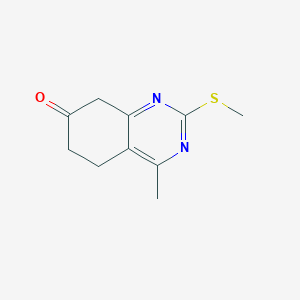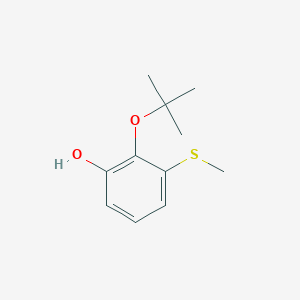
2-(Tert-butoxy)-3-(methylsulfanyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Tert-butoxy)-3-(methylsulfanyl)phenol is an organic compound characterized by the presence of a tert-butoxy group, a methylsulfanyl group, and a phenol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxy)-3-(methylsulfanyl)phenol can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-3-(methylsulfanyl)benzaldehyde with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the tert-butyl group being introduced via a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Tert-butoxy)-3-(methylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenol moiety can be reduced to form corresponding cyclohexanol derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Tert-butoxy)-3-(methylsulfanyl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Tert-butoxy)-3-(methylsulfanyl)phenol involves its interaction with various molecular targets and pathways. The phenol moiety can participate in hydrogen bonding and π-π interactions, while the tert-butoxy and methylsulfanyl groups can influence the compound’s lipophilicity and reactivity. These interactions can modulate the compound’s biological activity and its ability to interact with specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Tert-butoxy)-4-(methylsulfanyl)phenol
- 2-(Tert-butoxy)-3-(ethylsulfanyl)phenol
- 2-(Tert-butoxy)-3-(methylsulfinyl)phenol
Uniqueness
2-(Tert-butoxy)-3-(methylsulfanyl)phenol is unique due to the specific positioning of the tert-butoxy and methylsulfanyl groups on the phenol ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C11H16O2S |
|---|---|
Molekulargewicht |
212.31 g/mol |
IUPAC-Name |
2-[(2-methylpropan-2-yl)oxy]-3-methylsulfanylphenol |
InChI |
InChI=1S/C11H16O2S/c1-11(2,3)13-10-8(12)6-5-7-9(10)14-4/h5-7,12H,1-4H3 |
InChI-Schlüssel |
NAWOAWMTTCZXJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=C(C=CC=C1SC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


